2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(cyclohexyloxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst used.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Anhydrous organic solvents (e.g., toluene, tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and elevated temperatures (reflux conditions).
Major Products
The major products formed from these reactions are biaryl or substituted biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Cyclohexyloxy)phenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[4-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of stability and reactivity, which makes it particularly effective in Suzuki-Miyaura coupling reactions. Its cyclohexyloxy group provides steric hindrance, enhancing the selectivity of the reactions it undergoes .
Properties
CAS No. |
851199-64-9 |
---|---|
Molecular Formula |
C18H27BO3 |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
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